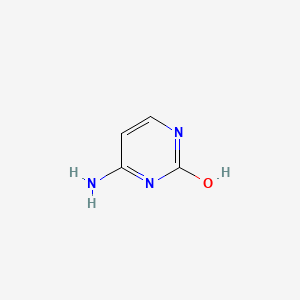

6-amino-1H-pyrimidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTASPLRGRRNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Record name | cytosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cytosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52685-04-8, 26297-64-3 | |

| Record name | Polycytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52685-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26297-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044456 | |

| Record name | Cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Cytosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL | |

| Record name | SID56322619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00109 [mmHg] | |

| Record name | Cytosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

71-30-7 | |

| Record name | Cytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J337D1HZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

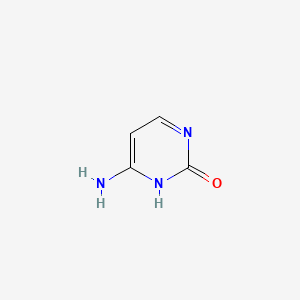

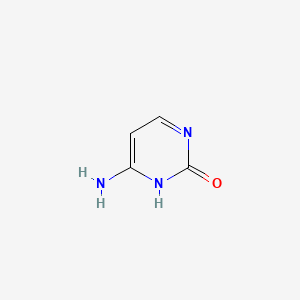

tautomeric forms of 6-amino-1H-pyrimidin-2-one

An In-depth Technical Guide to the Tautomeric Forms of 6-amino-1H-pyrimidin-2-one

Abstract

This compound, a crucial pyrimidine derivative also known as isocytosine, exhibits complex tautomeric behavior that dictates its chemical reactivity, physical properties, and biological function. Understanding the delicate equilibrium between its various tautomeric forms is paramount for researchers in medicinal chemistry, chemical biology, and drug development. This guide provides a comprehensive exploration of the structural landscape of this compound tautomers, grounded in both experimental evidence and computational analysis. We delve into the causality behind tautomeric preference, detail validated protocols for characterization, and discuss the profound implications of this phenomenon on molecular recognition and design.

Introduction: The Principle of Tautomerism in a Biological Context

Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton, a process known as prototropy.[1][2] This dynamic equilibrium is fundamental to the chemistry of heterocyclic compounds, including the nucleobases that form the building blocks of DNA and RNA. For pyrimidine derivatives like this compound (a structural isomer of cytosine), two primary types of tautomerism are at play: keto-enol and amino-imino.[2]

The predominant tautomeric form of a molecule dictates its hydrogen bonding pattern—the specific array of hydrogen bond donors and acceptors it presents for molecular recognition. Consequently, a shift in tautomeric equilibrium can alter binding affinities to protein targets or, in the case of nucleic acids, lead to mismatched base pairing and potential mutagenesis.[3] This guide dissects the tautomeric landscape of this compound, providing the foundational knowledge required for its precise application in scientific research.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms. The principal equilibrium involves the canonical amino-oxo form and its corresponding amino-hydroxy (enol) and imino-oxo (imino) isomers. While numerous tautomers are possible, three key forms represent the most significant contributors to the overall equilibrium in most conditions.

-

Tautomer A: this compound (Amino-Oxo) : This is the canonical and generally most stable form, featuring an exocyclic amino group and a ring carbonyl (keto) group.

-

Tautomer B: 6-Amino-2-hydroxypyrimidine (Amino-Hydroxy) : An enol tautomer where the C2-carbonyl has been converted to a hydroxyl group.

-

Tautomer C: 6-imino-1,6-dihydropyrimidin-2(1H)-one (Imino-Oxo) : An imino tautomer resulting from a proton shift from the exocyclic amino group to a ring nitrogen.

Caption: Primary tautomeric equilibria for this compound.

Energetics and Equilibrium: A Computationally-Informed Perspective

The relative stability of tautomers dictates their population at equilibrium. This stability is governed by a combination of factors including aromaticity, intramolecular interactions, and the influence of the surrounding environment (i.e., solvent effects).[3][4]

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the intrinsic stability of these forms in the gas phase and in solution. Theoretical calculations consistently show that the amino-oxo form (Tautomer A) is the most stable isomer, with the enol and imino forms being significantly higher in energy.[3][5] This preference is largely attributed to the greater stability of the amide functionality within the pyrimidine ring compared to the enol or imino groups.

The polarity of the solvent can influence the tautomeric equilibrium.[3] Polar protic solvents may stabilize certain tautomers through hydrogen bonding, potentially increasing the population of minor forms. For instance, while the amino-oxo form remains dominant, the relative energy of the amino-hydroxy form can be lowered in aqueous environments.

Table 1: Calculated Relative Stabilities of this compound Tautomers

| Tautomer | Form | Relative Energy (Gas Phase, kcal/mol) | Notes |

|---|---|---|---|

| A | Amino-Oxo | 0.00 (Reference) | The most stable tautomer under most conditions.[3][5] |

| B | Amino-Hydroxy | +5 to +10 | Significantly less stable than the amino-oxo form.[3] |

| C | Imino-Oxo | +12 to +18 | Generally the least stable of the three primary forms.[6] |

Note: Values are representative and can vary based on the level of theory and computational model used.

Experimental Validation and Characterization Protocols

Theoretical predictions must be validated by empirical data. Several spectroscopic techniques are instrumental in identifying and quantifying tautomeric forms in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution. The chemical shifts of labile protons (N-H, O-H) and the signals from ring carbons are highly sensitive to the tautomeric state.

-

Expertise & Experience: In a solvent like DMSO-d6, proton exchange is slowed, allowing for the direct observation of distinct signals for N-H protons. The amino-oxo form will typically show signals for the ring N-H protons and the exocyclic -NH₂ group.[7][8] The appearance of a distinct O-H signal would be strong evidence for the presence of the amino-hydroxy (enol) tautomer. The observation of two distinct species in a specific ratio in the ¹H NMR spectrum, as has been seen in derivatives of 6-aminouracil, provides clear evidence of a tautomeric equilibrium in solution.[9]

UV-Visible Spectroscopy

Each tautomer possesses a unique conjugated system (chromophore) and therefore exhibits a distinct UV-Vis absorption spectrum. The amino-oxo form has a different absorption maximum (λ_max) compared to the more extended conjugated system of the amino-hydroxy form.

-

Trustworthiness: By monitoring the UV-Vis spectrum as a function of solvent polarity or pH, one can observe shifts in the λ_max or changes in molar absorptivity.[9] These changes are indicative of a shift in the tautomeric equilibrium, providing a self-validating system to probe the molecule's response to its environment.

X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state. It can definitively determine bond lengths (e.g., C=O vs. C-O) and the positions of hydrogen atoms, thereby identifying the specific tautomer present in the crystal lattice.[9] In rare but informative cases, co-crystallization of multiple tautomers has been observed, offering a direct visualization of the tautomeric possibilities.[9]

Standardized Methodologies for Tautomer Analysis

To ensure reproducibility and accuracy, standardized protocols are essential. Below are representative workflows for the computational and experimental analysis of this compound tautomers.

Experimental Protocol: ¹H NMR for Tautomer Identification

-

Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the solvent is of high purity and low water content.

-

Internal Standard: Add a trace amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at 298 K. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Integrate all signals to determine the relative proton counts.

-

Identify the characteristic broad signals of the exocyclic amino group (-NH₂) and the sharper signals of the ring N-H protons.

-

Carefully examine the spectrum for minor peaks that could correspond to less populated tautomers. The presence of multiple species in a fixed ratio is a strong indicator of a tautomeric equilibrium.[9]

-

Computational Protocol: DFT Workflow for Relative Energy Calculation

This workflow outlines the steps to determine the relative stability of tautomers using computational methods.

Caption: A standard DFT workflow for analyzing tautomer stability.

Implications for Drug Discovery and Molecular Biology

The tautomeric state of this compound and its derivatives is not merely an academic curiosity; it has profound real-world consequences:

-

Molecular Recognition: The arrangement of hydrogen bond donors and acceptors is tautomer-dependent. The amino-oxo form presents a different binding face than the amino-hydroxy form, which can drastically alter its affinity for a target enzyme or receptor.

-

Physicochemical Properties: Tautomerism affects key drug-like properties such as pKa, solubility, and lipophilicity. The enol form, for example, is typically more acidic than the corresponding keto form.

-

Chemical Reactivity: The nucleophilicity and electrophilicity of the molecule change with the tautomeric form, influencing its metabolic stability and potential for covalent modification.[10]

Conclusion

The tautomerism of this compound is a multifaceted phenomenon where the canonical amino-oxo form is demonstrably the most stable species. This stability is supported by a robust consensus between theoretical calculations and a suite of experimental techniques, including NMR, UV-Vis, and X-ray crystallography. For researchers and drug developers, a rigorous understanding and characterization of this tautomeric equilibrium are indispensable. It provides the causal link between molecular structure and function, enabling the rational design of novel therapeutics and chemical probes with precisely engineered properties.

References

- Betz, K., et al. (2017). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. PMC, NIH. [Link]

- ResearchGate. NMR signals of 6-aminouracil derivatives with various substituents in the 5-position. [Link]

- Gevorgyan, A. A., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]

- Moussa, Z., et al. (2022). 5- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

- Elbert, T., et al. (2016). Synthesis of the Derivatives of 6-amino-uracil Labelled With 14 C. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

- Broo, A., & Holmen, A. (2018). Intramolecular Interactions in Derivatives of Uracil Tautomers. PMC, NIH. [Link]

- Chandra, A. K., et al. (2001). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affin. The Journal of Physical Chemistry A. [Link]

- ResearchGate. Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. [Link]

- ResearchGate.

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

- ResearchGate.

- Alcolea Palafox, M., et al. (2014). FT-IR and FT-Raman spectra of 6-chlorouracil: molecular structure, tautomerism and solid state simulation. A comparison between 5-chlorouracil and 6-chlorouracil. PubMed. [Link]

- MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. [Link]

- NIH.

- OpenStax adaptation. (2023). 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition. [Link]

- Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. PMC, NIH. [Link]

Sources

- 1. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. researchgate.net [researchgate.net]

- 7. 6-Aminouracil (873-83-6) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

The Pyrimidinone Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidinone ring system, an unassuming six-membered heterocycle, stands as a cornerstone in medicinal chemistry and drug development. Its remarkable versatility, stemming from a unique combination of physicochemical properties, has established it as a "privileged scaffold"—a molecular framework capable of interacting with a wide array of biological targets to elicit diverse pharmacological responses.[1][2][3][4] This guide, intended for professionals in the pharmaceutical sciences, delves into the core biological significance of the pyrimidinone ring. We will explore its molecular properties, examine its role in targeting diverse protein classes through illustrative case studies, provide detailed synthetic and analytical protocols, and offer insights into the structure-activity relationships that drive lead optimization. By synthesizing fundamental principles with practical applications, this document aims to serve as a comprehensive resource for harnessing the full potential of the pyrimidinone core in the design of next-generation therapeutics.

Chapter 1: The Pyrimidinone Core: A Privileged Scaffold in Bioactive Molecules

Introduction to the Pyrimidinone Heterocycle: Structure and Isomers

The term "pyrimidinone" refers to a diazine ring—a six-membered aromatic ring containing two nitrogen atoms—which also features a ketone group. The positions of the nitrogen atoms and the carbonyl group give rise to several isomers, with 4(3H)-pyrimidinone and 2(1H)-pyrimidinone being the most significant in medicinal chemistry. This structural nuance is critical, as the spatial arrangement of hydrogen bond donors and acceptors dictates the molecule's interaction with biological macromolecules.

The pyrimidine scaffold is a fundamental component of life itself, forming the basis for nucleobases such as uracil, thymine, and cytosine, which are the building blocks of RNA and DNA.[4][5][6] This inherent biological relevance is a key reason why pyrimidine-based structures are readily recognized and processed by cellular machinery, a feature that medicinal chemists have exploited for decades.[6][7]

Physicochemical Properties and Influence on Drug-Likeness

The pyrimidinone ring possesses a unique constellation of properties that make it an attractive scaffold for drug design:

-

Hydrogen Bonding Capability: The ring system features both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens). This duality allows for specific and strong interactions with amino acid residues in protein active sites, contributing to high binding affinity and selectivity.[8]

-

Aromaticity and π-π Stacking: The aromatic nature of the ring enables favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a target protein.

-

Metabolic Stability: The pyrimidine core is generally robust and resistant to metabolic degradation, which can contribute to improved pharmacokinetic profiles, such as a longer half-life in vivo.[9]

-

Synthetic Tractability: The synthesis of pyrimidinone derivatives is often straightforward, allowing for the rapid generation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies.[10]

The "Privileged Scaffold" Concept

The pyrimidinone ring is frequently described as a "privileged scaffold." This term is reserved for molecular frameworks that can serve as ligands for multiple, distinct biological targets.[1][2][3][4] The pyrimidine core's ability to present a variety of substituents in a defined three-dimensional space, combined with its intrinsic physicochemical properties, allows it to be tailored for high-affinity binding to diverse protein families, including kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels.[11][12][13] This versatility makes it an exceptionally valuable starting point in drug discovery campaigns.[2][3]

Chapter 2: Mechanism of Action & Target Diversity

The true significance of the pyrimidinone ring is demonstrated by the breadth of its biological targets. Its derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and CNS-acting agents, among others.[6][10][14][15]

Case Study 1: Pyrimidinones in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[16] The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[9][17] The ring system often acts as a bioisostere for the adenine core of ATP, allowing it to bind competitively to the kinase's ATP-binding pocket. The nitrogen atoms of the pyrimidine can form crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.

One prominent example is found in the development of pyrazolopyrimidinone-based WEE1 inhibitors.[12] WEE1 is a kinase that regulates the G2/M cell-cycle checkpoint, and its inhibition can sensitize cancer cells to DNA-damaging agents.[12] Similarly, pyrimidine-based inhibitors of Aurora kinases have been designed to reduce levels of oncogenic proteins like MYC, leading to tumor regression in preclinical models.[9]

Caption: Pyrimidinone inhibitors compete with ATP, forming key H-bonds in the kinase hinge region.

Case Study 2: Antiviral Agents

The pyrimidine core is central to numerous antiviral drugs, particularly nucleoside reverse transcriptase inhibitors (NRTIs) used in HIV therapy.[5][15][18] Drugs like Zidovudine (AZT) and Lamivudine contain a modified pyrimidine (or pyrimidinone-related) base.[18] These molecules act as prodrugs, becoming phosphorylated intracellularly to their triphosphate form.[19] This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by reverse transcriptase. Upon incorporation, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond, thus halting viral replication.[20]

Case Study 3: GPCR Antagonists

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of a significant portion of all approved drugs.[21] Pyrimidinone derivatives have been successfully developed as GPCR antagonists.[13] For instance, antagonists of the melanin-concentrating hormone receptor 1 (MCH R1), which are involved in the regulation of energy balance, have been developed from a pyrimidinone scaffold for potential use in treating obesity.[13] In this context, the pyrimidinone core serves as a rigid scaffold to correctly orient substituents that occupy the ligand-binding pocket, preventing the receptor's activation by its endogenous agonist.[21][22] More recently, aryl hydroxy pyrimidinones have been identified as potent agonists for the APJ receptor, a GPCR target for heart failure.[23]

Chapter 3: Synthetic Strategies & Lead Optimization

Foundational Synthetic Routes

A variety of robust synthetic methods exist for the construction of the pyrimidinone ring, making it highly accessible for medicinal chemistry programs. One of the most classic and efficient methods is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. This reaction directly yields a dihydropyrimidinone (DHPM), which can be subsequently oxidized or further modified. The simplicity and high functional group tolerance of the Biginelli reaction make it ideal for generating compound libraries.

Other common strategies involve the cyclization of chalcones with guanidine hydrochloride or the reaction of 1,3-dicarbonyl compounds with amidines.[24] These versatile synthetic routes allow chemists to systematically vary the substituents at multiple positions on the pyrimidinone ring to probe the structure-activity relationship.

Workflow for Lead Discovery and Optimization

The development of a pyrimidinone-based drug candidate follows a logical, iterative process. The goal is to optimize the molecule's properties to achieve high potency and selectivity for the target, while also ensuring it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Caption: Iterative workflow for pyrimidinone-based drug discovery and optimization.

Protocol: Synthesis of a Dihydropyrimidinone (DHPM) via a One-Pot Biginelli Reaction

This protocol describes a representative synthesis of a dihydropyrimidinone, a common precursor in many pyrimidinone-based drug discovery projects.

Objective: To synthesize Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

-

Benzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Thiourea (1.5 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq)

-

Ethanol (solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Recrystallization solvent (e.g., hot ethanol)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), thiourea (1.5 eq), and the catalytic amount of p-TSA (0.1 eq).

-

Solvent Addition: Add 30 mL of ethanol to the flask.

-

Reflux: Attach a condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours. Self-Validation Check: The disappearance of the starting aldehyde spot on TLC is a key indicator of reaction progression.

-

Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chapter 4: Bioanalytical & In Vitro Evaluation

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method to evaluate the potency of a newly synthesized pyrimidinone derivative against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against Aurora Kinase A.

Materials:

-

Recombinant human Aurora Kinase A

-

Biotinylated peptide substrate

-

ATP (at Km concentration)

-

Test compound (pyrimidinone derivative) dissolved in DMSO

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

384-well white microplates

-

Multichannel pipette and plate reader capable of luminescence detection

Procedure:

-

Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 µM. Pipette a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a known potent inhibitor or without enzyme as a "full inhibition" control (100% inhibition).

-

Enzyme Addition: Add the kinase and peptide substrate mixture in assay buffer to all wells.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiation of Reaction: Add ATP solution to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Causality Check: This incubation time must be within the linear range of the kinase reaction, which should be determined in a separate enzyme titration experiment.

-

Detection: Add the Kinase-Glo® reagent to all wells. This reagent measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to kinase activity.

-

Signal Reading: Incubate for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.

-

Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation and SAR Analysis

The data from bioassays are used to build a Structure-Activity Relationship (SAR). SAR analysis seeks to understand how specific changes in a molecule's structure affect its biological activity.

Example SAR Data Table for Pyrimidinone-based Kinase Inhibitors:

| Compound ID | R1 Group | R2 Group | IC₅₀ (nM) vs. Target Kinase |

| PYR-001 | Phenyl | Methyl | 1500 |

| PYR-002 | 4-Fluoro-phenyl | Methyl | 750 |

| PYR-003 | 4-Chloro-phenyl | Methyl | 420 |

| PYR-004 | 4-Chloro-phenyl | Cyclopropyl | 85 |

| PYR-005 | 3-Pyridyl | Cyclopropyl | 92 |

-

Expertise-Driven Insight: Introducing an electron-withdrawing halogen at the R1-phenyl group (PYR-002, PYR-003) improves potency compared to the unsubstituted phenyl (PYR-001). This suggests a specific electronic or steric interaction in that sub-pocket of the active site.

-

Actionable Step: Replacing the small methyl group at R2 with a more rigid cyclopropyl group (PYR-004) results in a significant potency boost. This indicates the R2 position may tolerate or prefer larger, conformationally constrained groups. The similar potency of the pyridyl analog (PYR-005) suggests that a nitrogen atom in the R1 ring is well-tolerated and could be used to modulate properties like solubility.

Conclusion: Future Directions and Untapped Potential

The pyrimidinone ring has cemented its status as a truly privileged scaffold in drug discovery. Its presence in a multitude of FDA-approved drugs is a testament to its versatility and favorable drug-like properties.[15][25][26][27] The ongoing exploration of pyrimidine and pyrimidinone derivatives continues to yield novel inhibitors for a growing list of biological targets, from well-established enzyme families like kinases to emerging targets in epigenetic and immune modulation.[9][28][29]

Future research will likely focus on leveraging computational chemistry and structure-based drug design to create pyrimidinone derivatives with even greater selectivity and novel mechanisms of action. The synthetic tractability of the core will continue to enable the exploration of new chemical space, ensuring that the pyrimidinone ring remains a vital tool in the development of innovative medicines for the foreseeable future.

References

- Turnbull, A. P., et al. (2017). Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Med-Simple (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube. [Link]

- Sayed, S. M., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. [Link]

- ResearchGate (2023). Viral pathogenesis and its control by pyrimidines as antiviral agents.

- Chung, D. H., et al. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy. [Link]

- Dunn, J. P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

- El-Moez, S. I. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

- Govea-Pérez, V., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. [Link]

- Patel, R. V., et al. (2024).

- Alvarez, R., et al. (2024).

- Singh, A., et al. (2022). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. Journal of Biochemical and Molecular Toxicology. [Link]

- Wang, Y., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

- Singh, S., & Work, K. (2024). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]

- SciSpace (2021). An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

- Turnbull, A. P., et al. (2017). Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors.

- Sharma, A., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

- Desai, N. C., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRIMIDINE DERIVATIVES. International Journal of Drug Design and Discovery. [Link]

- Kumar, M., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

- Matheson, C. J., et al. (2018). Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy. ChemMedChem. [Link]

- Ignited Minds Journals (n.d.). A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Ignited Minds Journals. [Link]

- Wang, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

- Bentham Science (2016). The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. Bentham Science. [Link]

- Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

- Singh, U. P., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [Link]

- Tesei, A., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]

- ResearchGate (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.

- Miniaci, M. C., & Renda, M. (2023). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Pharmaceuticals. [Link]

- Du, Z., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

- Kumar, D. (2016). The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. Current Topics in Medicinal Chemistry. [Link]

- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

- Al-Ostoot, F. H., et al. (2024).

- de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. [Link]

- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. [Link]

- Hertzog, D. L., et al. (2006). The discovery and optimization of pyrimidinone-containing MCH R1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

- Kumar, M., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [Link]

- Singh, S., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

- Singh, S., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

- ResearchGate (2025). FDA‐approved pyrimidine‐containing drugs.

- Jacobson, K. A., & Costanzi, S. (2012). Allosteric Modulation of Purine and Pyrimidine Receptors. British Journal of Pharmacology. [Link]

- Narayanan, S., et al. (2020). Discovery and SAR of aryl hydroxy pyrimidinones as potent small molecule agonists of the GPCR APJ. Bioorganic & Medicinal Chemistry Letters. [Link]

- Patsnap (2024). What are GPCR antagonists and how do they work?.

- Jones, B. J., et al. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchtrend.net [researchtrend.net]

- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The discovery and optimization of pyrimidinone-containing MCH R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 15. scispace.com [scispace.com]

- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What are GPCR antagonists and how do they work? [synapse.patsnap.com]

- 22. Tactical Approaches to Interconverting GPCR Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery and SAR of aryl hydroxy pyrimidinones as potent small molecule agonists of the GPCR APJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Pyrimidinone Derivatives: A Technical Guide to Their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of essential biological molecules and a multitude of approved therapeutic agents.[1][2][3] Among its varied forms, pyrimidinone derivatives have emerged as a particularly versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This in-depth technical guide, designed for researchers and drug development professionals, delves into the core mechanisms of action through which these compounds exert their therapeutic effects. Synthesizing technical accuracy with field-proven insights, this guide will explore the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these complex mechanisms.

The Diverse Landscape of Pyrimidinone Bioactivity: A Mechanistic Overview

Pyrimidinone derivatives owe their therapeutic versatility to their ability to interact with a wide array of biological targets. Their mechanism of action is primarily centered around the modulation of key enzymes and receptors involved in critical cellular processes. This guide will focus on three principal and well-documented mechanisms:

-

Kinase Inhibition: A cornerstone of modern targeted therapy, many pyrimidinone derivatives function as potent inhibitors of various protein kinases, interfering with aberrant signaling pathways that drive diseases like cancer.[1][5]

-

Modulation of Inflammatory Pathways: A significant number of pyrimidinone compounds exhibit anti-inflammatory effects by targeting key enzymes in the inflammatory cascade, most notably cyclooxygenases (COX).

-

Antiviral Activity: Pyrimidinone-based structures have been successfully developed as antiviral agents, with a prominent mechanism being the inhibition of viral enzymes essential for replication, such as reverse transcriptase.[6][7][8]

-

G-Protein Coupled Receptor (GPCR) Modulation: Emerging evidence suggests that pyrimidinone derivatives can also act as modulators of GPCRs, opening new avenues for therapeutic intervention.[9]

This guide will now dissect each of these mechanisms in detail, providing the scientific rationale behind their action and the experimental workflows required for their investigation.

Pyrimidinone Derivatives as Kinase Inhibitors: Precision Targeting of Cellular Signaling

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers.[1] Pyrimidinone derivatives have been extensively explored as kinase inhibitors, with several compounds demonstrating high potency and selectivity against key oncogenic kinases.[1][5]

The Kinase Inhibition Paradigm

The primary mechanism by which pyrimidinone derivatives inhibit kinase activity is through competitive binding to the ATP-binding pocket of the enzyme. By occupying this site, they prevent the binding of ATP, the phosphate donor for the phosphorylation of substrate proteins, thereby blocking downstream signaling.

Diagram 1: General Mechanism of Kinase Inhibition by Pyrimidinone Derivatives

A schematic illustrating the competitive inhibition of a kinase by a pyrimidinone derivative.

Key Kinase Targets of Pyrimidinone Derivatives

The EGFR signaling pathway is a critical driver of cell proliferation and survival, and its overactivation is implicated in various cancers.[10] Pyrimidine-based inhibitors are a well-established class of EGFR tyrosine kinase inhibitors (TKIs).[10]

-

Mechanism: These derivatives typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11]

-

Quantitative Data: The potency of these inhibitors is determined by their half-maximal inhibitory concentration (IC50) values. For example, certain pyridopyrimidine derivatives have shown potent inhibitory activity against EGFR.[10]

| Compound Type | Target | IC50 (nM) | Reference |

| Pyridopyrimidine derivative 5 | EGFR (in HepG-2 cells) | 3114 ng/mL | [10] |

| Pyridopyrimidine derivative 10 | EGFR (in HepG-2 cells) | 4479 ng/mL | [10] |

CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer cells.[1][12] Several pyrimidine derivatives have been developed as potent CDK inhibitors.[1][13]

-

Mechanism: By inhibiting CDKs, these compounds induce cell cycle arrest, typically at the G1/S or G2/M phase, and can trigger apoptosis.[12]

-

Quantitative Data: Pyrido[2,3-d]pyrimidin-7-one derivatives have demonstrated potent inhibition of Cdk4.[13] More recent studies on 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have identified compounds with significant CDK9 inhibitory activity. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines exhibited potent CDK2 inhibitory activity with Ki values in the low nanomolar range.[14]

| Compound Type | Target | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidin-7-one derivative | Cdk4 | 0.004 | [13] |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative 2g | CDK1 | 0.051 | |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative 2g | CDK2 | 0.015 | |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative 2g | CDK4 | 0.021 | |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative 2g | CDK9 | 0.003 | |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 (Ki value) | CDK2 | 0.005 | [14] |

BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.[15][16][17] Pyrazolopyrimidine derivatives have been successfully developed as irreversible BTK inhibitors.[15][16]

-

Mechanism: These inhibitors typically form a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[16]

-

Quantitative Data: A series of N,9-diphenyl-9H-purin-2-amine derivatives, based on a pyrimidine skeleton, were identified as highly effective BTK inhibitors with IC50 values in the sub-nanomolar range.[17]

| Compound Type | Target | IC50 (nM) | Reference |

| N,9-diphenyl-9H-purin-2-amine 10j | BTK | 0.4 | [17] |

| 3-substituted pyrazolopyrimidine 8a | BTK | 7.95 | [15] |

Experimental Workflow: In Vitro Kinase Inhibition Assay

A fundamental step in characterizing a potential kinase inhibitor is to determine its in vitro inhibitory activity against the target kinase. A common method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[7]

Diagram 2: Workflow for a Luminescence-Based In Vitro Kinase Assay

A stepwise workflow for determining the in vitro inhibitory activity of a pyrimidinone derivative against a target kinase.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

Objective: To determine the IC50 value of a pyrimidinone derivative against a specific kinase.

Materials:

-

Kinase of interest (recombinant)

-

Kinase-specific substrate peptide

-

ATP

-

Pyrimidinone derivative (test compound)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyrimidinone derivative in 100% DMSO. Perform a serial dilution of the compound in DMSO to create a range of concentrations for testing.

-

Kinase Reaction Setup:

-

In a multi-well plate, add a small volume (e.g., 2.5 µL) of each compound dilution or DMSO (vehicle control) to the appropriate wells.

-

Add the kinase enzyme to each well.

-

Incubate at room temperature for a short period (e.g., 10 minutes) to allow for compound-kinase binding.

-

-

Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP Detection:

-

Add the reagent from the kinase assay kit that stops the kinase reaction and depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add the detection reagent that converts the generated ADP to ATP and subsequently produces a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Modulating Inflammatory Pathways: Pyrimidinone Derivatives as Anti-inflammatory Agents

Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

The Role of COX in Inflammation

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Diagram 3: Inhibition of the COX Pathway by Pyrimidinone Derivatives

A simplified representation of how pyrimidinone derivatives can reduce inflammation by inhibiting the COX-2 enzyme.

Pyrimidinone Derivatives as COX-2 Inhibitors

Several studies have identified pyrimidine derivatives as potent and selective COX-2 inhibitors.

-

Quantitative Data: The inhibitory activity of these compounds is typically expressed as IC50 values against both COX-1 and COX-2 to determine their selectivity.

| Compound Type | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine derivative L1 | COX-2 | 0.22 | >454.5 | [18] |

| Pyrimidine derivative L2 | COX-2 | 0.25 | >400 | [18] |

| Pyrimidine-5-carbonitrile 3b | COX-2 | 0.20 | - | [19] |

| Pyrimidine-5-carbonitrile 5d | COX-2 | 0.16 | - | [19] |

Experimental Workflow: In Vitro COX Inhibition Assay

The inhibitory activity of pyrimidinone derivatives against COX-1 and COX-2 can be assessed using a colorimetric assay that measures the peroxidase activity of the enzymes.

Detailed Protocol: In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of a pyrimidinone derivative against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Pyrimidinone derivative (test compound)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer containing heme.

-

Compound Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the pyrimidinone derivative or DMSO (vehicle control). Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add a solution of arachidonic acid and TMPD to each well to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 595 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the COX activity.

-

Data Analysis:

-

Calculate the initial reaction rates for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 values for both COX-1 and COX-2.

-

Calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

-

Combating Viral Infections: Pyrimidinone Derivatives as Antiviral Agents

The pyrimidine scaffold is present in several clinically used antiviral drugs, and research continues to identify novel pyrimidinone derivatives with potent antiviral activity.[4]

Targeting Viral Enzymes

A primary mechanism of action for antiviral pyrimidinone derivatives is the inhibition of viral enzymes that are essential for the replication of the virus.

Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Pyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6][7][8]

-

Mechanism: These compounds bind to an allosteric pocket on the HIV-1 RT, inducing a conformational change that inhibits the enzyme's activity.[6]

-

Quantitative Data: Pyridinone derivatives have demonstrated potent inhibition of HIV-1 RT with IC50 values in the nanomolar range and have shown efficacy in cell culture models of HIV infection.[6][20]

| Compound | Target | IC50 (nM) | Antiviral Activity (EC95, nM) | Reference |

| L-697,639 | HIV-1 RT | 20-800 | 12-200 | [6] |

| L-697,661 | HIV-1 RT | 20-800 | 12-200 | [6] |

| L-696,229 | HIV-1 RT | 20-200 | - | [20] |

Experimental Workflow: Antiviral Activity Assay

Determining the antiviral activity of a compound involves assessing its ability to inhibit viral replication in a cell-based assay.

Detailed Protocol: Cell-Based Antiviral Assay (e.g., for HIV)

Objective: To determine the EC50 (50% effective concentration) of a pyrimidinone derivative against a specific virus.

Materials:

-

Susceptible host cells (e.g., human T-lymphoid cells for HIV)

-

Virus stock with a known titer

-

Cell culture medium and supplements

-

Pyrimidinone derivative (test compound)

-

Assay plates (e.g., 96-well)

-

Method for quantifying viral replication (e.g., p24 antigen ELISA for HIV, plaque reduction assay, or quantitative PCR)

-

Method for assessing cell viability (e.g., MTT or CellTiter-Glo assay)

Procedure:

-

Cell Seeding: Seed the host cells into the wells of a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of the pyrimidinone derivative to the wells. Include a no-drug control and a positive control (a known antiviral drug).

-

Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

-

Quantification of Viral Replication:

-

For HIV, collect the cell culture supernatant and quantify the amount of p24 antigen using an ELISA kit.

-

Alternatively, for other viruses, perform a plaque reduction assay or quantify viral RNA or DNA using qPCR.

-

-

Cytotoxicity Assessment: In a parallel plate, treat the cells with the same concentrations of the compound but without the virus to assess its cytotoxicity.

-

Data Analysis:

-

Plot the percentage of viral inhibition against the logarithm of the compound concentration and determine the EC50 value.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 (50% cytotoxic concentration).

-

Calculate the selectivity index (SI = CC50 / EC50) to assess the therapeutic window of the compound.

-

Emerging Frontiers: Pyrimidinone Derivatives as GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. While less explored than their roles as enzyme inhibitors, there is emerging evidence that pyrimidinone derivatives can also modulate GPCR activity.[9]

Agonism of the APJ Receptor

A notable example is the discovery of aryl hydroxy pyrimidinone derivatives as potent agonists of the APJ receptor, a GPCR whose natural ligand is apelin.[9] The apelin-APJ system is involved in cardiovascular function, and small molecule agonists are of interest for the treatment of heart failure.[9]

Experimental Workflow: GPCR Functional Assays

To characterize the activity of a compound at a GPCR, functional assays that measure downstream signaling events are essential.

Diagram 4: General Workflow for a GPCR Functional Assay (cAMP Measurement)

A streamlined workflow for assessing the effect of a pyrimidinone derivative on GPCR-mediated cAMP signaling.

Detailed Protocol: cAMP Accumulation Assay (HTRF)

Objective: To determine if a pyrimidinone derivative acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR.

Materials:

-

Cells stably or transiently expressing the GPCR of interest

-

Cell culture medium and reagents

-

Pyrimidinone derivative (test compound)

-

Known agonist and/or antagonist for the GPCR

-

cAMP assay kit (e.g., HTRF-based)

-

384-well low-volume white plates

-

Plate reader capable of HTRF detection

Procedure:

-

Cell Preparation: Culture the cells expressing the target GPCR and seed them into the assay plate.

-

Compound Addition:

-

Agonist Mode: Add serial dilutions of the pyrimidinone derivative to the cells.

-

Antagonist Mode: Pre-incubate the cells with serial dilutions of the pyrimidinone derivative, then add a known agonist at its EC80 concentration.

-

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time to allow for G-protein signaling and cAMP production.

-

Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells. Incubate as per the manufacturer's protocol.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader.

-

Data Analysis:

-

Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

-

Agonist Mode: Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 value.

-

Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.

-

Conclusion and Future Directions

The pyrimidinone scaffold represents a remarkably versatile platform for the development of novel therapeutics. Their ability to potently and often selectively inhibit key enzymes such as kinases and cyclooxygenases has led to their extensive investigation in oncology and inflammatory diseases. Furthermore, their proven efficacy as antiviral agents, particularly against HIV, highlights their broad therapeutic potential. The emerging role of pyrimidinone derivatives as GPCR modulators opens up exciting new avenues for drug discovery.

The in-depth understanding of the mechanisms of action of these compounds, facilitated by the robust experimental workflows detailed in this guide, is paramount for the rational design and optimization of future pyrimidinone-based drugs. As our knowledge of cellular signaling pathways continues to expand, so too will the opportunities to leverage the unique chemical properties of the pyrimidinone core to address a wide range of unmet medical needs. Future research will undoubtedly uncover new targets and mechanisms for this privileged heterocyclic scaffold, further solidifying its importance in medicinal chemistry.

References

- Goldman, M. E., Nunberg, J. H., O'Brien, J. A., Quintero, J. C., Schleif, W. A., Freund, K. F., ... & Emini, E. A. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867. [Link]

- Himmel, D. M., Sane, R. N., Tummeltshammer, C., Liebscher, I., Schöneberg, T., & Veprintsev, D. B. (2020). New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 63(17), 9434-9448.

- De Clercq, E. (2009). Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. Antiviral Research, 82(2), A83-A90.

- Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732. [Link]

- Narayanan, S., Nambi, S., L'Heureux, A., St-Onge, G., Aube, M., Levesque, C., ... & Deschenes, D. (2020). Discovery and SAR of aryl hydroxy pyrimidinones as potent small molecule agonists of the GPCR APJ. Bioorganic & medicinal chemistry letters, 30(7), 126955. [Link]

- Kopp, E. B., & Ghosh, S. (1993). Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence. Journal of Biological Chemistry, 268(1), 633-639. [Link]

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. [Link]

- Budriesi, R., Ioan, P., Carosati, E., Frosini, M., Fusi, F., Ghelardini, C., ... & Chiarini, A. (2008). Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. Journal of medicinal chemistry, 51(5), 1241-1251.

- Wang, X., Li, X., Wang, B., Fu, L., Li, Y., & Zhang, H. (2019). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European journal of medicinal chemistry, 180, 255-266. [Link]

- Lee, K., Kim, D., Lee, S., Kim, M., Park, C. H., & Lee, J. (2017). Pyrazolo [3, 4-d] pyrimidine derivatives as irreversible Bruton's tyrosine kinase inhibitors. Bulletin of the Korean Chemical Society, 38(1), 114-118.

- Fanta, F., Choi, H. G., Lee, K., & Kim, Y. (2021). Discovery of N, 4-Di (1H-pyrazol-4-yl)

- Sharma, P., & Kumar, V. (2023). Medicinal chemistry perspective of pyrido [2, 3-d] pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(8), 1-33. [Link]

- Venugopala, K. N., Nair, A. B., & Al-Jaidi, B. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(2), 258. [Link]

- VanderWel, S. N., Harvey, P. J., McNamara, D. J., Repine, J. T., Keller, P. R., & Quin, J. (2005). Pyrido [2, 3-d] pyrimidin-7-one inhibitors of cyclin-dependent kinases. Bioorganic & medicinal chemistry letters, 15(10), 2583-2587.

- Jacobson, K. A., & Gao, Z. G. (2006). Allosteric modulation of purine and pyrimidine receptors. Advances in pharmacology, 53, 239-289. [Link]

- Tunoori, A. R. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(18), 5643. [Link]

- Verma, A., Kumar, S., & Kumar, D. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361.

- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2018). Molecules, 23(10), 2645. [Link]

- Zhang, Y., Wang, Y., Zhang, Y., Li, Y., & Liu, J. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl) amino)-pyrrolo [2, 3-d] pyrimidine derivatives as CDK inhibitors. Bioorganic Chemistry, 132, 106346. [Link]

- Wang, A., Zhai, X., Li, L., Xu, Y., Gong, G., & Quan, Z. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N, 9-Diphenyl-9H-purin-2-amine Scaffold. ACS medicinal chemistry letters, 7(10), 923-927. [Link]

- The Development of BTK Inhibitors: A Five-Year Update. (2021). Molecules, 26(16), 4945. [Link]

- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Pharmaceutical Sciences, 13(2), 1234-1243. [Link]

- The Development of BTK Inhibitors: A Five-Year Update. (2021). Molecules, 26(16), 4945. [Link]

- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). Journal for Research in Applied Sciences and Biotechnology, 1(3), 1-10. [Link]

- Pyrimidine: a review on anticancer activity with key emphasis on SAR. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-18.

- Targeting virus–host interaction by novel pyrimidine derivative: an in silico approach towards discovery of potential drug against COVID-19. (2021). Journal of Biomolecular Structure and Dynamics, 39(14), 5123-5136. [Link]

- Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. (2022). International Journal of Molecular Sciences, 23(13), 7353. [Link]

- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2022). Future Medicinal Chemistry, 14(14), 1055-1070. [Link]

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1289-1307. [Link]

- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules, 27(19), 6296. [Link]

- A review of the latest research on Mpro targeting SARS-COV inhibitors. (2021). RSC medicinal chemistry, 12(7), 1026-1036. [Link]

- A review of the latest research on Mpro targeting SARS-COV inhibitors. (2021). RSC medicinal chemistry, 12(7), 1026-1036. [Link]

- Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro). (2023). International Journal of Molecular Sciences, 24(13), 10986. [Link]

- Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. (2020). Molecules, 25(18), 4241. [Link]

- Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. (2022). International Journal of Molecular Sciences, 23(13), 7353. [Link]

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2022). International Journal of Molecular Sciences, 23(20), 12282. [Link]

- Gedunin- and Khivorin-Derivatives Are Small-Molecule Partial Agonists for Adhesion G Protein-Coupled Receptors GPR56/ADGRG1 and GPR114/ADGRG5. (2018). Molecular pharmacology, 94(4), 1141-1151. [Link]

- Synthesis of influenza neuraminidase inhibitors. (2001). Current opinion in drug discovery & development, 4(6), 756-764. [Link]